3-[2-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-oxoethyl]-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
3-[2-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-oxoethyl]-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic compound that features multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-oxoethyl]-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the triazolo[4,3-b]pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.
Attachment of the piperidine ring: This involves nucleophilic substitution reactions where the piperidine ring is introduced to the triazolo[4,3-b]pyridazine core.
Formation of the thiazolo[3,2-a]pyrimidin-5-one ring: This step involves the cyclization of thioamide derivatives with appropriate electrophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[2-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-oxoethyl]-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Mechanism of Action
The mechanism of action of 3-[2-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-oxoethyl]-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
- 1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles
Uniqueness
3-[2-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-oxoethyl]-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to its combination of multiple heterocyclic rings, which may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[2-[4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3S/c1-12-10-21-20-26(19(12)29)14(11-31-20)9-17(28)25-7-5-13(6-8-25)18-23-22-15-3-4-16(30-2)24-27(15)18/h3-4,10,13-14H,5-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMWPTAGDVPDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)C(CS2)CC(=O)N3CCC(CC3)C4=NN=C5N4N=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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